molecular formula C7H15NO2 B13554119 Methyl (S)-2-(methylamino)pentanoate

Methyl (S)-2-(methylamino)pentanoate

Cat. No.: B13554119
M. Wt: 145.20 g/mol
InChI Key: VDBZJMVINLMORV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-(methylamino)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methylamino group attached to the second carbon of a pentanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(methylamino)pentanoate typically involves the esterification of 2-(methylamino)pentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(methylamino)pentanoic acid+methanolacid catalystmethyl (2S)-2-(methylamino)pentanoate+water\text{2-(methylamino)pentanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{methyl (2S)-2-(methylamino)pentanoate} + \text{water} 2-(methylamino)pentanoic acid+methanolacid catalyst​methyl (2S)-2-(methylamino)pentanoate+water

Industrial Production Methods

On an industrial scale, the production of methyl (2S)-2-(methylamino)pentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(methylamino)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-(methylamino)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(methylamino)pentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular components, modulating biochemical processes and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-(methylamino)pentanoate: The enantiomer of methyl (2S)-2-(methylamino)pentanoate with similar chemical properties but different biological activities.

    Ethyl (2S)-2-(methylamino)pentanoate: An ester with an ethyl group instead of a methyl group, exhibiting

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl (2S)-2-(methylamino)pentanoate

InChI

InChI=1S/C7H15NO2/c1-4-5-6(8-2)7(9)10-3/h6,8H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

VDBZJMVINLMORV-LURJTMIESA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC)NC

Canonical SMILES

CCCC(C(=O)OC)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.